molecular formula C21H21NO5 B11930738 2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one

2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one

Cat. No.: B11930738
M. Wt: 367.4 g/mol
InChI Key: SLKZTEPTXMURFM-CMDGGOBGSA-N
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Description

2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one is a complex organic compound that features a trimethoxyphenyl group and a dihydroisoquinolinone moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, where 3,4,5-trimethoxybenzaldehyde is reacted with an appropriate ketone under basic conditions to form the intermediate chalcone. This intermediate is then subjected to cyclization reactions to form the dihydroisoquinolinone structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the dihydroisoquinolinone moiety, converting it to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For instance, it has been shown to bind to gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects in the central nervous system. This interaction can lead to sedative and anticonvulsant activities . Additionally, the trimethoxyphenyl group may inhibit enzymes involved in cell proliferation, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one is unique due to its combination of the trimethoxyphenyl group and the dihydroisoquinolinone moiety, which imparts distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C21H21NO5/c1-25-17-12-14(13-18(26-2)20(17)27-3)8-9-19(23)22-11-10-15-6-4-5-7-16(15)21(22)24/h4-9,12-13H,10-11H2,1-3H3/b9-8+

InChI Key

SLKZTEPTXMURFM-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC3=CC=CC=C3C2=O

Origin of Product

United States

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